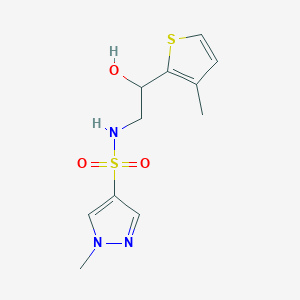

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Descripción

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonamide group

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-8-3-4-18-11(8)10(15)6-13-19(16,17)9-5-12-14(2)7-9/h3-5,7,10,13,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGHOGKCHCDRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CN(N=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring can be functionalized through electrophilic substitution reactions.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Coupling Reactions: The thiophene and pyrazole derivatives are then coupled through a series of reactions, often involving sulfonyl chlorides and amines, to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiophene ring, a pyrazole ring, and a sulfonamide group. This structural configuration contributes to its distinct chemical and biological properties. The molecular formula is , and it is characterized by its sulfonamide functional group, which plays a crucial role in its mechanism of action.

The biological activity of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide primarily involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit various enzymes by blocking their active sites. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole sulfonamides exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole sulfonamides were effective against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic agent .

Anticancer Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has shown promise in anticancer applications. In vitro studies demonstrated that this compound exhibited antiproliferative effects on cancer cell lines without significant cytotoxicity to normal cells. The half-maximal inhibitory concentration (IC50) values indicated effective dose-response relationships, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activities. In various assays measuring cytokine production (e.g., TNF-α and IL-6), it demonstrated significant inhibition, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | IC50 values indicate antiproliferative effects | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production |

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyrazole sulfonamide derivatives showed that modifications in the thiophene ring enhanced antimicrobial activity against Gram-positive bacteria. The results indicated that substituents on the thiophene ring could optimize the compound's efficacy .

- Anticancer Potential : In a recent study involving U937 cells, N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide was tested for its antiproliferative effects using the CellTiter-Glo assay. The results indicated low cytotoxicity with promising antiproliferative activity, paving the way for further exploration in cancer therapy.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a pyrazole-sulfonyl chloride intermediate with a hydroxyethyl-thiophene derivative in N,N-dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonamide intermediates.

- Base selection : Alkali carbonates (K₂CO₃) optimize deprotonation without side reactions.

- Temperature : Room temperature minimizes decomposition of the hydroxyl-thiophene moiety. For analogs, yields are improved by stepwise purification via column chromatography and recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm), sulfonamide (δ 3.1–3.3 ppm for -SO₂NH-), and thiophene protons (δ 6.5–7.0 ppm) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .

- FT-IR : Validate sulfonamide (-SO₂-NH, ~1340 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .

Q. How do the hydroxyl and sulfonamide functional groups influence solubility and reactivity?

- Solubility : The hydroxyl group enhances aqueous solubility (logP ~1.5), while the sulfonamide contributes to polar surface area (~90 Ų), making it suitable for biological assays .

- Reactivity : The sulfonamide acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., enzymes) or crystallization via -NH···O motifs .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonamide group's role in mediating biological activity?

The sulfonamide’s electron-withdrawing nature stabilizes transition states in enzyme inhibition. For example, in kinase assays, the -SO₂-NH- group forms hydrogen bonds with ATP-binding pockets, as shown in pyrazole-sulfonamide analogs . Competitive inhibition constants (Kᵢ) can be measured via fluorescence polarization or surface plasmon resonance (SPR) .

Q. How do hydrogen bonding patterns affect crystalline packing and stability?

Graph set analysis (Etter’s method) reveals that the hydroxyl and sulfonamide groups form R₂²(8) motifs (two donors, two acceptors), creating robust 2D networks. These interactions increase melting points (>200°C) and reduce hygroscopicity, as observed in structurally similar sulfonamides .

Q. What are the primary degradation pathways under varying pH and temperature conditions?

- Acidic conditions (pH <3) : Hydrolysis of the sulfonamide bond occurs, forming pyrazole and thiophene fragments (LC-MS monitoring recommended) .

- Thermal stress (>100°C) : Dehydration of the hydroxyl group leads to olefin formation, detectable via TGA-DSC . Mitigation strategies include lyophilization (for storage) and buffered formulations (pH 6–8).

Q. How can computational models predict conformational behavior in solution vs. solid state?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to compare torsional angles of the hydroxyethyl-thiophene sidechain with crystallographic data .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies .

Q. How should researchers address contradictions in synthetic yields or analytical data?

- Yield discrepancies : Compare reaction scales—microwave-assisted synthesis (20–50 mg) may show higher yields (~70%) vs. bulk reactions (~50%) due to heat distribution .

- NMR signal splitting : Dynamic thiophene ring puckering (via Cremer-Pople coordinates) can cause variable coupling constants; use low-temperature NMR to resolve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.